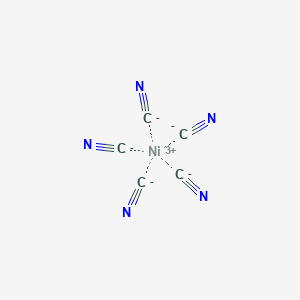
pentacyanidonickelate(III)
Description
Pentacyanidonickelate(III) is a coordination complex with the formula [Ni(CN)₅]ⁿ⁻, where nickel is in the +3 oxidation state coordinated to five cyanide (CN⁻) ligands. Nickel(III) complexes are relatively rare compared to nickel(II) or nickel(0) species due to the inherent instability of the +3 oxidation state in most aqueous and synthetic conditions . The cyanide ligand, a strong-field π-acceptor, stabilizes higher oxidation states of transition metals by withdrawing electron density and promoting low-spin configurations. This complex likely adopts a square pyramidal or trigonal bipyramidal geometry, depending on the ligand field splitting and crystal packing .
Key properties of pentacyanidonickelate(III) include:
- Oxidation state of nickel: +3, making it a strong oxidizing agent.
- Stability: Requires highly alkaline or non-aqueous conditions to prevent reduction to nickel(II) or decomposition.
Properties
Molecular Formula |
C5N5Ni-2 |
|---|---|
Molecular Weight |
188.78 g/mol |
IUPAC Name |
nickel(3+);pentacyanide |
InChI |
InChI=1S/5CN.Ni/c5*1-2;/q5*-1;+3 |
InChI Key |
BYIPDTDONSOIJB-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Ni+3] |
Origin of Product |
United States |
Comparison with Similar Compounds
Coordination Number and Geometry
- Pentacyanidonickelate(III) (5-coordinate) is less common than its hexacyano analogs. The reduced coordination number may result from steric constraints or electronic preferences of nickel(III). In contrast, hexacyanonickelate(III) and hexacyanoferrate(III) adopt octahedral geometries, which maximize ligand-field stabilization .
- Tetracyanonickelate(II) (4-coordinate) adopts a square planar geometry, typical of d⁸ metal centers like nickel(II), whereas nickel(III) in pentacyanidonickelate(III) may favor higher coordination numbers to stabilize its +3 charge.
Stability and Redox Behavior
- Nickel(III) complexes are generally less stable than iron(III) or cobalt(III) analogs due to the ease of reduction to nickel(II). For example, hexacyanoferrate(III) ([Fe(CN)₆]³⁻) has a stability constant (log K) of ~43, significantly higher than estimated values for nickel(III)-CN complexes (~30) .
- Pentacyanidonickelate(III) is prone to disproportionation in aqueous solutions: $$ 2\,[\text{Ni(CN)}5]^{2-} \rightarrow [\text{Ni(CN)}6]^{3-} + [\text{Ni(CN)}_4]^{2-} + \text{CN}^- $$ This contrasts with hexacyanoferrate(III), which is stable in acidic and alkaline media.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


